3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione
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Overview
Description
Echinuline is a naturally occurring indole diketopiperazine alkaloid produced by various fungi, particularly those belonging to the genera Aspergillus and Eurotium . It has a molecular formula of C29H39N3O2 and a molecular weight of 461.65 g/mol . Echinuline is known for its complex structure, which includes multiple prenyl groups and a piperazinedione core .
Preparation Methods
Synthetic Routes and Reaction Conditions
Echinuline can be synthesized through several routes, often involving the cyclization of appropriate precursors. One common method involves the use of 3-alkyl-1-allylindoles, which rearrange under acid catalysis to form the desired indole diketopiperazine structure . The reaction conditions typically include the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of echinuline is primarily achieved through fermentation processes using fungi such as Aspergillus niveoglaucus . The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of echinuline. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Echinuline undergoes various chemical reactions, including:
Oxidation: Echinuline can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert echinuline to its corresponding hydroquinone.
Substitution: Echinuline can undergo substitution reactions, particularly at the indole nitrogen and the prenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like reflux in organic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Echinuline has a wide range of applications in scientific research:
Mechanism of Action
Echinuline exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Echinuline is part of a larger family of indole diketopiperazine alkaloids, which includes compounds such as neoechinulin, cryptoechinuline, and (+)-geodin . Compared to these compounds, echinuline is unique due to its specific prenylation pattern and its potent biological activities .
List of Similar Compounds
- Neoechinulin
- Cryptoechinuline
- (+)-Geodin
Properties
IUPAC Name |
3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864868 |
Source
|
Record name | 3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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